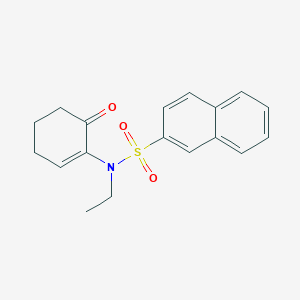
Benzamide, N-(1-methyl-2-piperidinylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(1-methyl-2-piperidinylidene)-, also known as N-(1-methyl-2-piperidinylidene)benzenamine, is an organic compound with the molecular formula C12H16N2. This compound is characterized by the presence of a benzamide group attached to a piperidine ring. It is a derivative of benzamide and is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1-methyl-2-piperidinylidene)- typically involves the condensation of benzoic acid derivatives with amines. One common method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of ultrasonic irradiation and Lewis acidic ionic liquids ensures high efficiency and scalability. The reaction conditions are optimized to achieve maximum yield and purity, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(1-methyl-2-piperidinylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzamide derivatives.
Scientific Research Applications
Benzamide, N-(1-methyl-2-piperidinylidene)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Benzamide, N-(1-methyl-2-piperidinylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzamide, N-(1-methyl-2-piperidinylidene)- include other benzamide derivatives such as:
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
- Metoclopramide
Uniqueness
What sets Benzamide, N-(1-methyl-2-piperidinylidene)- apart from these similar compounds is its unique structure, which imparts distinct chemical and biological properties. Its specific configuration allows for unique interactions with molecular targets, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
62026-57-7 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-(1-methylpiperidin-2-ylidene)benzamide |
InChI |
InChI=1S/C13H16N2O/c1-15-10-6-5-9-12(15)14-13(16)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
IOGKTTBEYBNHPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1=NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Iodo-N-[3-(3-methylbutoxy)phenyl]benzamide](/img/structure/B14537165.png)

![4,4,5,5-Tetrachloro-2-[(3,4-dimethylphenyl)methyl]-1,2-thiazolidin-3-one](/img/structure/B14537178.png)


![3-{[4-(Dimethylamino)benzoyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14537197.png)

![4-[2-(1-Phenylethyl)phenoxy]butan-1-amine;hydrochloride](/img/structure/B14537205.png)


![1-Oxido-2-[[3-(trifluoromethyl)phenyl]methylsulfinyl]pyridin-1-ium](/img/structure/B14537221.png)

![4-Methyl-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline](/img/structure/B14537236.png)
